molecular formula C9H10O4 B162907 Ethyl 2,5-dihydroxybenzoate CAS No. 3943-91-7

Ethyl 2,5-dihydroxybenzoate

Cat. No. B162907
CAS RN: 3943-91-7
M. Wt: 182.17 g/mol
InChI Key: GCUPAENRSCPHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is an aromatic ester .


Synthesis Analysis

Ethyl 2,5-dihydroxybenzoate can be synthesized from 2,5-dihydroxybenzoic acid by an esterification process with absolute ethanol .


Molecular Structure Analysis

The crystal structure of the molecule was found to be planar .


Chemical Reactions Analysis

Ethyl 2,5-dihydroxybenzoate may be used for developing fourth generation acid dendrons .


Physical And Chemical Properties Analysis

Ethyl 2,5-dihydroxybenzoate is a solid at 20 degrees Celsius . Its molecular formula is C9H10O4 and it has a molecular weight of 182.17 . The melting point ranges from 75.0 to 79.0 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2,5-dihydroxybenzoate is involved in various synthetic processes. For example, it plays a role in the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
  • Another example is the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, an aromatic constituent of the antibiotic lipiarmycin A3 (Alexy & Scharf, 1991).

Biological and Medicinal Research

  • Ethyl 2,5-dihydroxybenzoate has shown significant biological properties. For instance, a study demonstrated its role in inducing cell autophagy and apoptosis in esophageal squamous cell carcinoma cells (Han et al., 2014).
  • It has also been studied for its potential as a prolyl-hydroxylase inhibitor, with implications for iron deficiency in cells (Wang et al., 2002).

Environmental Applications

  • In environmental chemistry, ethyl 2,5-dihydroxybenzoate is relevant for its involvement in photodegradation processes. A study on the photodegradation of parabens mentioned the formation of dihydroxybenzoic acid as a by-product, highlighting the compound's role in environmental remediation (Gmurek et al., 2015).

Analytical Chemistry

  • In analytical chemistry, the compound has been used in studies focusing on high-performance liquid chromatography (HPLC). It is a critical compound for understanding the chromatographic behavior of similar dihydroxybenzoic acids (Aghabeigi & Henderson, 1992).

Material Science

  • Ethyl 2,5-dihydroxybenzoate has applications in material science as well, especially in the synthesis of complex structures like helicates, as seen in the hierarchical assembly of dinuclear titanium(IV) complexes (Van Craen et al., 2015).

Safety And Hazards

Ethyl 2,5-dihydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Ethyl 2,5-dihydroxybenzoate has been used in a study for the promotion of bone regeneration in an osteoporotic animal model . This suggests potential future directions in the field of bone tissue scaffolds.

Relevant Papers A paper titled “Locally delivered ethyl-2,5-dihydroxybenzoate using 3D printed bone implant for promotion of bone regeneration in a osteoporotic animal model” discusses the use of Ethyl 2,5-dihydroxybenzoate for promoting bone regeneration .

properties

IUPAC Name

ethyl 2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUPAENRSCPHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192600
Record name Ethyl 2,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dihydroxybenzoate

CAS RN

3943-91-7
Record name Ethyl 2,5-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dihydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,5-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In the solution of 220 g(2 mol) of hydroquinone in 500 ml of acetic acid, 108.5 g(1 mol) of ethyl chloroformate was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of methylene chloride was added to the reaction mixture, and the unreacted excess hydroquinone was filtered and collected (recoverd amount: 110 g, recycled without any purification process). A desired mono ethoxycarbonyl hydroquinone was obtained by evaporating the residue under vacuum. (Yield: 164.6 g(98%). mp: 81-82° C., 1H-NMR(200 MHz, CDCl3, ppm) 1.38 (t, 3H), 4.31 (q, 2H), 5.57 (br, 1H) 6.72 (d, 2H), 6.98 (d, 2H).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
108.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,5-dihydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-dihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,5-dihydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-dihydroxybenzoate

Citations

For This Compound
47
Citations
BJ Kwon, MH Lee, MA Koo, MS Kim, GM Seon… - Biochemical and …, 2016 - Elsevier
The interplay between bone-forming osteoblasts and bone-resorbing osteoclasts is essential for balanced bone remodeling. In this study, we evaluate the ability of ethyl-2, 5-…
Number of citations: 1 www.sciencedirect.com
BJ Kwon, GM Seon, MH Lee, MA Koo, MS Kim, D Kim… - 2018 - ir.ymlib.yonsei.ac.kr
Osteoporosis is a disease characterized by low bone mass, most commonly caused by an increase in bone resorption that is not matched by sufficient bone formation. The most …
Number of citations: 10 ir.ymlib.yonsei.ac.kr
C Ramírez, F Ibarra, HI Pérez, N Manjarrez… - Parasite epidemiology …, 2016 - Elsevier
Rhipicephalus (Boophilus) microplus is a tick that causes huge economic losses in cattle. The indiscriminate use of acaricides has generated resistance to most compounds present on …
Number of citations: 27 www.sciencedirect.com
RL Concepción, IV Froylán, PM Herminia I… - … and applied acarology, 2013 - Springer
Rhipicephalus (Boophilus) microplus is a tick that causes huge economic losses in cattle. The indiscriminate use of acaricides has generated resistance to most compounds present on …
Number of citations: 10 link.springer.com
권병주 - 2017 - ir.ymlib.yonsei.ac.kr
YUHSpace: The effect of locally delivered ethyl-2, 5-dihydroxybenzoate on bone healing using 3D printed titanium implants in osteoporotic rat models YUHSpace: The effect of locally …
Number of citations: 0 ir.ymlib.yonsei.ac.kr
MA Bashir, X Chen, T Wang, H Guo… - Organic Chemistry …, 2023 - pubs.rsc.org
A hemin/t-BuOOH-catalyzed oxidative phenol–enamine formal [3 + 2] cycloaddition has been developed, enabling the environmentally benign synthesis of valuable cyclopenta[b]…
Number of citations: 3 pubs.rsc.org
M Sato, A Yoshizawa - Ferroelectrics, 2008 - Taylor & Francis
Recently we found that some chiral compounds possessing molecular biaxiality can stabilize an amorphous blue phase III. We introduced a polar group into the chiral T-shaped …
Number of citations: 7 www.tandfonline.com
H Kihara, T Kato, T Uryu, JMJ Frechet - Liquid crystals, 1998 - Taylor & Francis
Supramolecular hydrogen-bonded networks have been prepared by self-assembly of a chiral bifunctional H-bond acceptor and achiral trifunctional H-bond donors. A stilbazole dimer, (…
Number of citations: 62 www.tandfonline.com
BJ Kwon, MH Lee, MA Koo, JJ Han… - Tissue Engineering Part …, 2014 - liebertpub.com
The current approach in biomaterial design of bone implants is to induce in situ regeneration of bone tissue, thus improving integration of the implants and reducing their failure. …
Number of citations: 6 www.liebertpub.com
M Mackenstedt, N Krause - European Journal of Organic …, 2004 - Wiley Online Library
The polymeric, chelating proton donors 7 and 8 were synthesized by radical polymerization of the monomers 5/6 with different amounts of styrene. Protonation of chiral lithium enolates …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.